

An In-depth Technical Guide to Acid Red 26: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Acid Red 26	
Cat. No.:	B1679045	Get Quote

This technical guide provides a comprehensive overview of the chemical and physical properties of **Acid Red 26**, also known as Ponceau 2R, for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies, and discusses its toxicological profile in the context of azo dyes.

Chemical Structure and Identity

Acid Red 26 is a synthetic red azo dye.[1] Its molecular structure is characterized by a single azo bond (-N=N-) connecting a 2,4-dimethylphenyl group to a 3-hydroxynaphthalene-2,7-disulfonic acid moiety.[2] It is typically supplied as a disodium salt.[3]

Synonyms: Ponceau 2R, Xylidine Ponceau, Ponceau G, Red R, C.I. 16150, Food Red 5.[3]

Physicochemical Properties

Acid Red 26 is a dark red to bordeaux-colored powder.[4] It is readily soluble in water, slightly soluble in ethanol, and practically insoluble in non-polar organic solvents. The presence of two sulfonate groups contributes to its water solubility.

Quantitative Data Summary



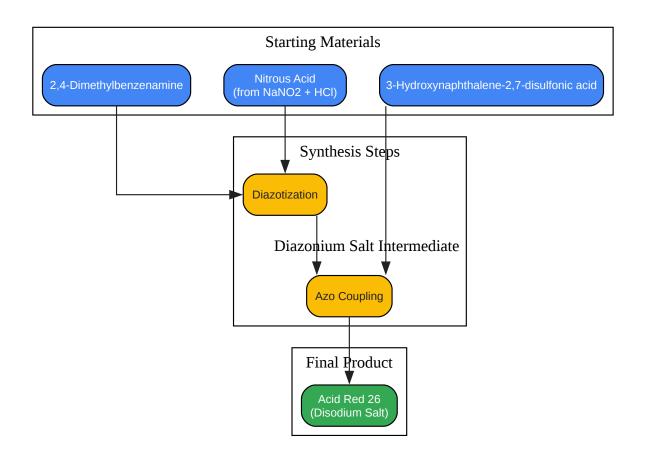
Property	Value	Reference(s)
Chemical Formula	C18H14N2Na2O7S2	
Molecular Weight	480.42 g/mol	-
CAS Number	3761-53-3	-
Appearance	Dark red to bordeaux powder	-
Melting Point	>300 °C	-
Water Solubility	Readily soluble	-
Ethanol Solubility	Slightly soluble	-
Absorption Maximum (λmax) in Water	503-508 nm	

Synthesis and Manufacturing

The industrial synthesis of **Acid Red 26** involves a two-step process: diazotization followed by azo coupling.

- Diazotization: 2,4-Dimethylbenzenamine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt.
- Azo Coupling: The resulting diazonium salt is then reacted with 3-Hydroxynaphthalene-2,7-disulfonic acid. The coupling reaction occurs at the position ortho to the hydroxyl group on the naphthalene ring, resulting in the formation of the azo bond and the final Acid Red 26 molecule.





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Caption: Manufacturing Process of Acid Red 26.

Experimental Protocols Spectrophotometric Analysis

A common method for the quantitative analysis of **Acid Red 26** is UV-Visible spectrophotometry, leveraging its strong absorbance in the visible spectrum.

Objective: To determine the concentration of Acid Red 26 in an aqueous solution.

Materials:

Spectrophotometer



- Quartz or glass cuvettes (1 cm path length)
- Acid Red 26 reference standard
- Deionized water
- Volumetric flasks and pipettes

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of Acid Red 26 of a known concentration (e.g., 100 μg/mL) by accurately weighing the reference standard and dissolving it in a volumetric flask with deionized water.
 - Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 10 μg/mL.
- Wavelength of Maximum Absorbance (λmax) Determination:
 - Scan one of the standard solutions across the visible spectrum (e.g., 400-700 nm) to determine the λmax, which is expected to be around 503-508 nm.
- Calibration Curve Generation:
 - Measure the absorbance of each standard solution at the determined λmax.
 - Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin, following the Beer-Lambert law.
- Sample Analysis:
 - Measure the absorbance of the unknown sample solution at the λmax.
 - Determine the concentration of Acid Red 26 in the sample by interpolating its absorbance value on the calibration curve or using the equation of the linear regression.



High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of **Acid Red 26**, especially in complex matrices. A reverse-phase HPLC method is typically employed.

Objective: To separate and quantify Acid Red 26 in a sample.

Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile phase components (e.g., acetonitrile, water, buffer)

Illustrative Chromatographic Conditions:

- Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8)
- Mobile Phase B: Acetonitrile
- Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 20 minutes).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: At the λmax of Acid Red 26 (approx. 505 nm)
- Injection Volume: 10-20 μL

Procedure:

- Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 μm syringe filter to remove particulate matter.
- Standard Preparation: Prepare standard solutions of Acid Red 26 of known concentrations in the mobile phase.



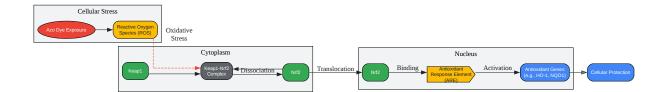
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Identify the peak corresponding to Acid Red 26 based on its retention time
 compared to the standard. Quantify the amount of Acid Red 26 in the sample by comparing
 the peak area with a calibration curve generated from the standards.

Toxicological Profile and Potential Signaling Pathway Involvement

Acid Red 26 is classified as a suspected carcinogen. Like other azo dyes, its metabolism can lead to the formation of aromatic amines, some of which are known to be carcinogenic. The reductive cleavage of the azo bond, which can be catalyzed by azoreductases from gut microbiota or liver enzymes, is a key step in its metabolic activation.

Exposure to azo dyes has been linked to oxidative stress. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress, such as that induced by azo dye metabolites, Keap1 is modified, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and thereby protecting the cell from oxidative damage. Chronic activation of this pathway, however, can be indicative of a persistent pro-oxidant state.





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Caption: Azo Dye-Induced Oxidative Stress and the Keap1-Nrf2-ARE Signaling Pathway.

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